

# Unveiling NIM-7: A Technical Guide to a Dual-Organelle Fluorescent Probe

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NIM-7

Cat. No.: B1193345

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Wuhan, China - In a significant advancement for cell biology and drug development, researchers have developed **NIM-7**, a novel naphthalimide-based fluorescent probe. This compound exhibits the unique ability to simultaneously label and track two crucial cellular organelles, lipid droplets and lysosomes, in living cells with high specificity. This technical guide provides an in-depth overview of **NIM-7**'s discovery, mechanism of action, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

## Discovery and Origin

**NIM-7**, chemically identified as (E)-2-(2-(dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, was first synthesized and reported by a team of researchers led by Chuluo Yang at Wuhan University. The synthesis is achieved through a Heck coupling reaction between N,N-diphenyl-4-vinylaniline and 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The compound was characterized using <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy, high-resolution mass spectrometry (HRMS), and its purity was confirmed by high-performance liquid chromatography (HPLC).<sup>[1]</sup>

## Mechanism of Action and Dual-Color Fluorescence

**NIM-7**'s remarkable dual-organelle targeting capability stems from its unique molecular structure and its response to the distinct microenvironments of lipid droplets and lysosomes.

The molecule contains a diphenylamine group (electron donor), a styryl  $\pi$ -bridge, and a 1,8-naphthalimide moiety (electron acceptor).<sup>[1]</sup>

- **Lipid Droplet Staining (Yellow Fluorescence):** In the hydrophobic and neutral environment of lipid droplets, **NIM-7** exhibits a yellow fluorescence. This is attributed to the twisted intramolecular charge transfer (TICT) state of the molecule.
- **Lysosome Staining (Red Fluorescence):** The weakly basic dimethylamino group of **NIM-7** becomes protonated within the acidic milieu of lysosomes (pH 4.5-5.0). This protonation event leads to accumulation of the probe in these organelles and a shift in its fluorescence emission to the red spectrum.<sup>[1]</sup>

This dual-fluorescence property allows for the simultaneous visualization and tracking of both organelles in real-time using different excitation and emission channels.

## Quantitative Data

The photophysical and biological properties of **NIM-7** have been quantitatively characterized, providing essential data for its application in cellular imaging.

Property	Value	Conditions
Molecular Formula	C36H31N3O2	
Molecular Weight	537.66 g/mol	
CAS Number	1283604-05-6	
Excitation (Lipid Droplets)	488 nm	In hydrophobic environments
Emission (Lipid Droplets)	530-570 nm (yellow)	In hydrophobic environments
Excitation (Lysosomes)	561 nm	In acidic environments (pH 4.5-5.0)
Emission (Lysosomes)	640-680 nm (red)	In acidic environments (pH 4.5-5.0)
Cytotoxicity	Low cytotoxicity observed in Hep3B, HepG2, HeLa, and IMCD3 cell lines after 24h incubation.	
Photostability	~90% of original fluorescence intensity retained after 15 minutes of irradiation.	Under confocal laser scanning microscopy (CLSM) imaging conditions in HeLa cells.

## Experimental Protocols

### Synthesis of NIM-7

**NIM-7** is synthesized via the Heck coupling of N,N-diphenyl-4-vinylaniline with 6-bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]-isoquinoline-1,3(2H)-dione. The detailed synthesis protocol is described in the supplementary information of the primary publication by Zheng et al. (2018).[1]

### Preparation of NIM-7 Stock Solution

- Warm the vial of **NIM-7** to room temperature.
- Prepare a 10 mM stock solution by dissolving 1 mg of **NIM-7** (Molecular Weight: 537.66 g/mol ) in 186  $\mu$ L of dimethyl sulfoxide (DMSO).

- Aliquot the stock solution and store at -20°C or below for long-term storage, protected from light.[2]

## Cell Staining Protocol for Lipid Droplets and Lysosomes

- Culture cells to the desired confluence on a suitable imaging dish or plate.
- Prepare a working solution of **NIM-7** by diluting the 10 mM stock solution to a final concentration of 0.5 µM in the appropriate cell culture medium.
- Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
- Incubate the cells with the **NIM-7** working solution for 1 hour at 37°C.
- After incubation, remove the staining solution and wash the cells three times with PBS.
- Add fresh culture medium to the cells.
- Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission settings for lipid droplets (Ex: 488 nm, Em: 570-620 nm) and lysosomes (Ex: 561 nm, Em: 730-780 nm).[2]

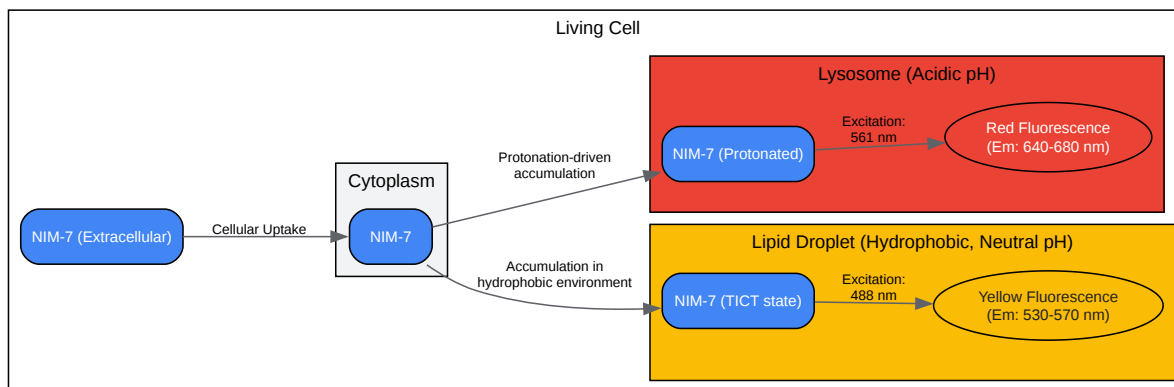
## Cytotoxicity Assay

The cytotoxicity of **NIM-7** can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Seed cells in a 96-well plate at a suitable density.
- After cell attachment, treat the cells with varying concentrations of **NIM-7** for 24 hours.
- Following treatment, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance of the solution at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells.

## Visualizations

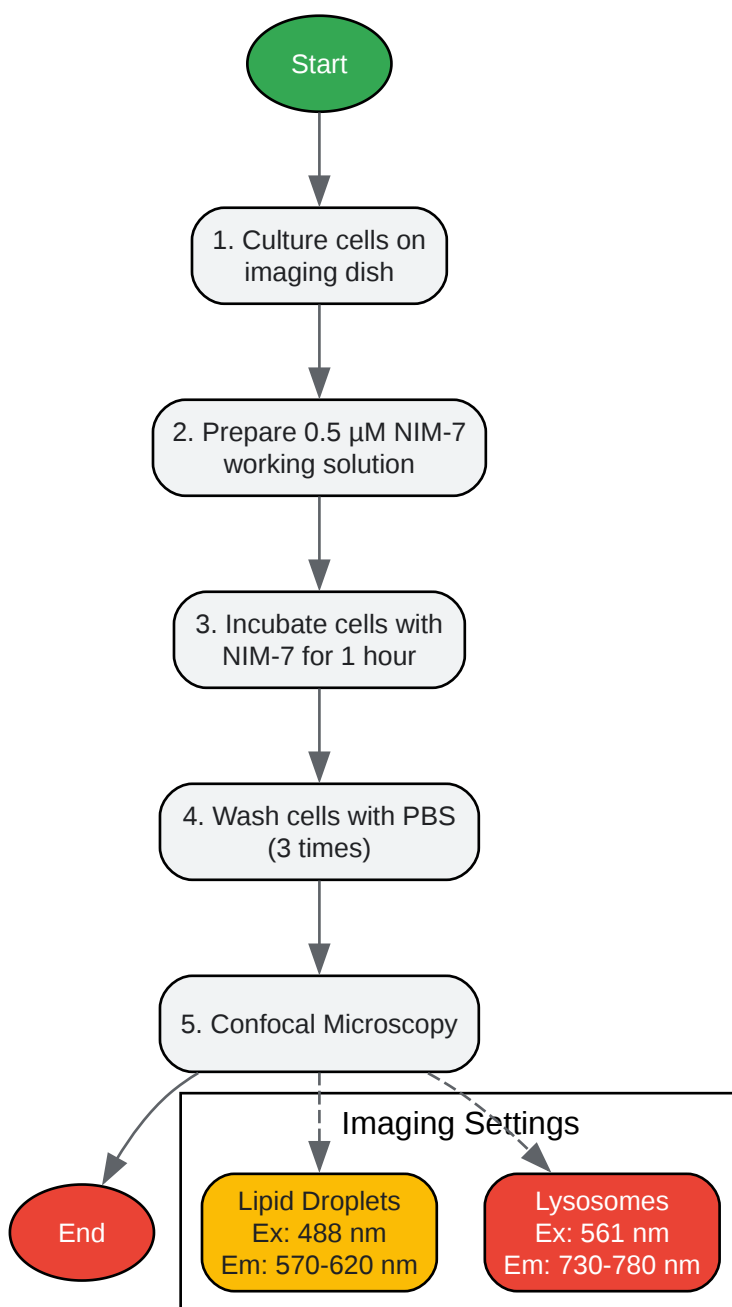
### Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **NIM-7** dual-organelle targeting and fluorescence.

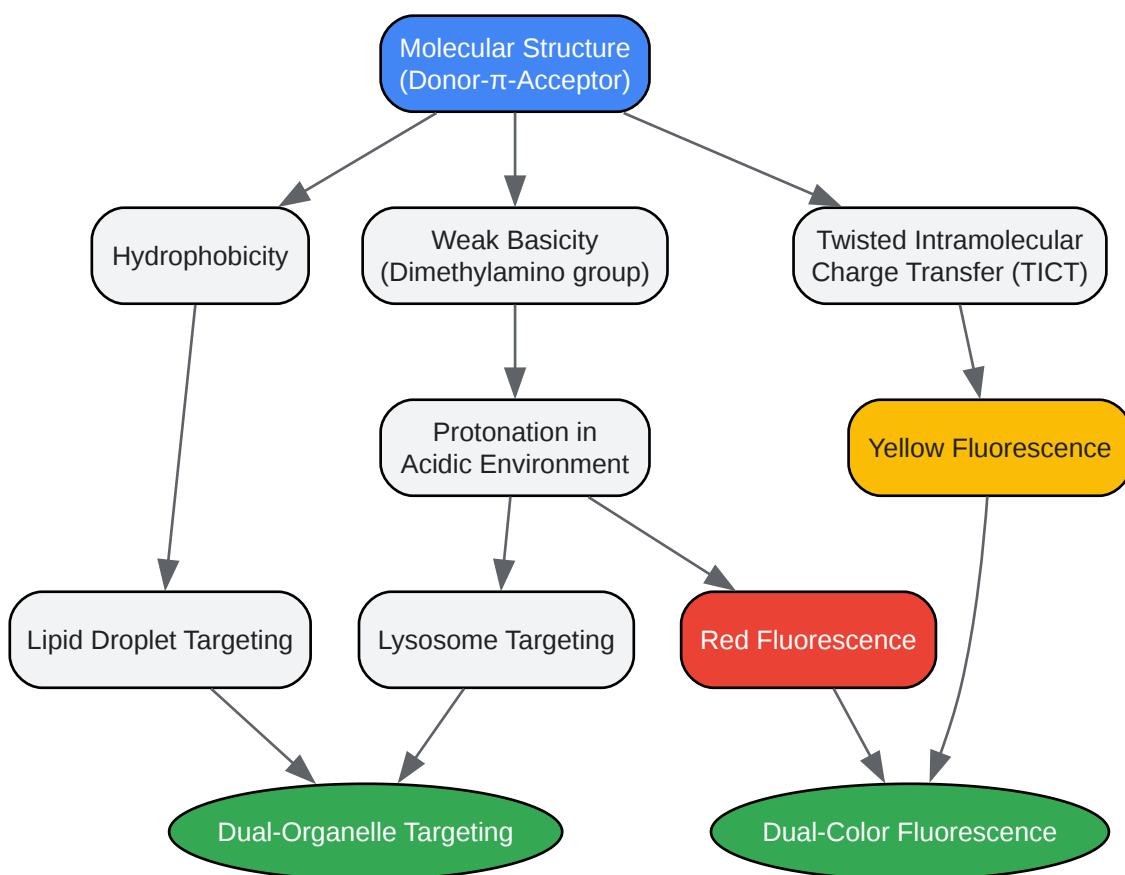
## Experimental Workflow for Cellular Imaging



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Caption: Experimental workflow for dual-color imaging with **NIM-7**.

## Logical Relationship of NIM-7 Properties



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Caption: Logical relationships of **NIM-7**'s molecular properties and functions.

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## References

- 1. Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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Address: 3281 E Guasti Rd

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